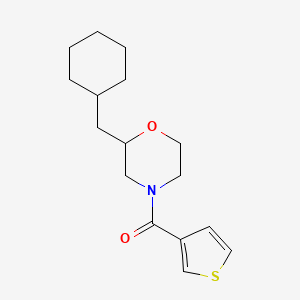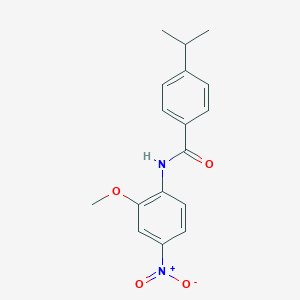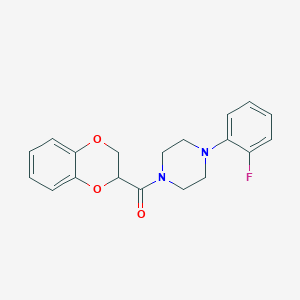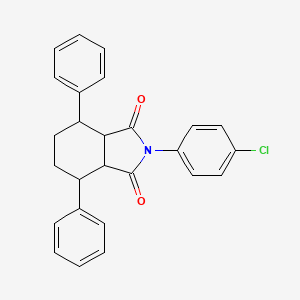
N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide
概要
説明
N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine core structure, which is fused with a carboxamide group and a phenylethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the phenothiazine derivative is reacted with a phenylethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions:
Oxidation: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide can undergo oxidation reactions, typically involving the phenothiazine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl group. Halogenated derivatives can be used as starting materials for these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenylethyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized phenothiazine derivatives.
Reduction: Aminated derivatives of the compound.
Substitution: Substituted phenothiazine derivatives with various functional groups.
科学的研究の応用
Biology: In biological research, this compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in studies related to cell signaling and enzyme inhibition.
Medicine: Phenothiazine derivatives, including N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, are explored for their potential therapeutic effects. They are studied for their antipsychotic, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials that require stable and vibrant colors.
作用機序
The mechanism of action of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which is the basis for its antipsychotic effects. Additionally, the compound can inhibit certain enzymes, leading to anti-inflammatory and anticancer effects. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is unique due to the presence of the phenylethyl group, which enhances its lipophilicity and membrane permeability. This structural feature distinguishes it from other phenothiazine derivatives and contributes to its distinct pharmacological profile.
特性
IUPAC Name |
N-(1-phenylethyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15(16-9-3-2-4-10-16)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h2-15H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILKVBQVVXZVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3983090.png)
![1-(2-CHLOROBENZOYL)-3-[2-METHYL-4-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B3983097.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983099.png)



![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B3983122.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B3983138.png)

![3-{5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3983155.png)
![1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-(3-methylphenyl)thiourea](/img/structure/B3983157.png)
